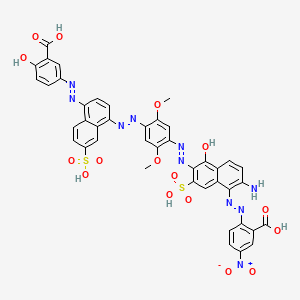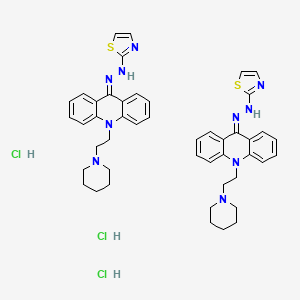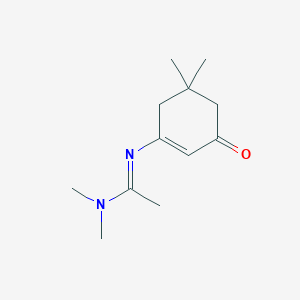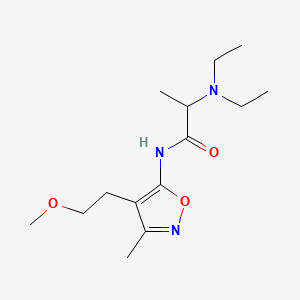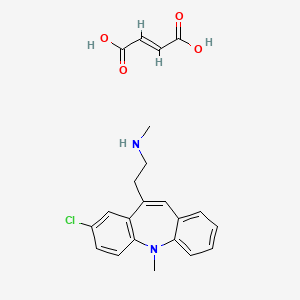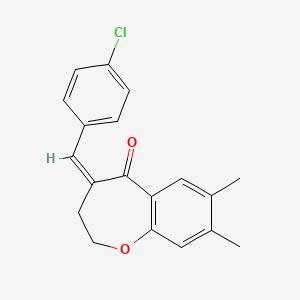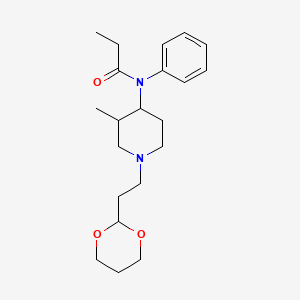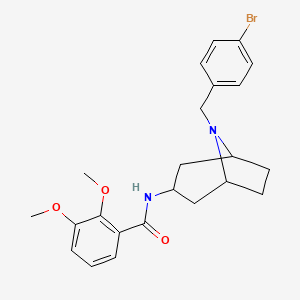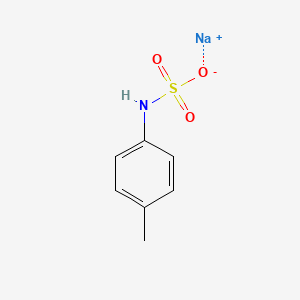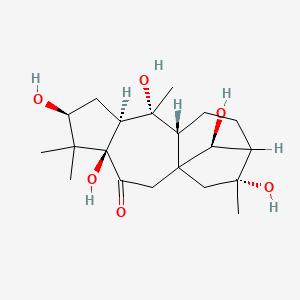
6-Ketograyanotoxin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ketograyanotoxin III is a naturally occurring diterpenoid toxin found in plants of the Ericaceae family, particularly in species of the genus Rhododendron . This compound is part of the grayanotoxin family, which is known for its complex molecular structures and significant pharmacological properties . Grayanotoxins, including this compound, have been studied extensively due to their toxic effects and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ketograyanotoxin III involves several intricate steps. One notable method is the bioinspired total synthesis, which includes a Ni-catalyzed α-vinylation of a ketoester to construct a bicyclo[3.2.1]octane ring system . This is followed by an intramolecular Pauson-Khand reaction of an enyne to form a 7/5-bicyclic ring system . The final steps involve a biomimetic 1,2-rearrangement of the grayanane-type skeleton .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to the complexity of its synthesis and the specialized conditions required. Most production methods are still in the research and development phase, focusing on optimizing yields and reducing the number of synthetic steps .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Ketograyanotoxin III undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are often intermediates in further synthetic transformations .
Wissenschaftliche Forschungsanwendungen
6-Ketograyanotoxin III has several scientific research applications:
Wirkmechanismus
6-Ketograyanotoxin III exerts its effects by binding to voltage-gated sodium channels in cell membranes . This binding increases the permeability of sodium ions, preventing the inactivation of sodium channels and leading to prolonged depolarization of the cell membrane . This mechanism is responsible for the compound’s toxic effects, including symptoms such as dizziness, weakness, and hypotension .
Vergleich Mit ähnlichen Verbindungen
Grayanotoxin I: Another toxic diterpenoid found in Rhododendron species, known for its similar mechanism of action.
Grayanotoxin II: Shares structural similarities with 6-Ketograyanotoxin III but differs in its specific functional groups and toxicity levels.
Grayanotoxin IV: Less commonly found but structurally related, with variations in its hydroxyl and acetyl groups.
Uniqueness: this compound is unique due to its specific molecular structure, which includes a ketone group that distinguishes it from other grayanotoxins .
Eigenschaften
CAS-Nummer |
54781-74-7 |
|---|---|
Molekularformel |
C20H32O6 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(4R,6S,8S,9R,10R,14R,16S)-4,6,9,14,16-pentahydroxy-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecan-3-one |
InChI |
InChI=1S/C20H32O6/c1-16(2)13(21)7-12-18(4,25)11-6-5-10-15(23)19(11,9-17(10,3)24)8-14(22)20(12,16)26/h10-13,15,21,23-26H,5-9H2,1-4H3/t10?,11-,12-,13-,15-,17+,18+,19?,20-/m0/s1 |
InChI-Schlüssel |
JNCWOJJBQVWMJO-HYIDEHJMSA-N |
Isomerische SMILES |
C[C@]1(CC23CC(=O)[C@]4([C@@H](C[C@@H](C4(C)C)O)[C@]([C@@H]2CCC1[C@@H]3O)(C)O)O)O |
Kanonische SMILES |
CC1(C(CC2C1(C(=O)CC34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
